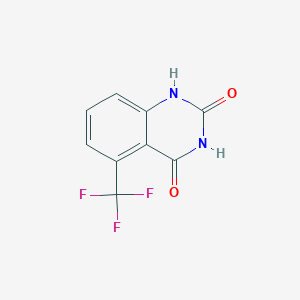

5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-2-1-3-5-6(4)7(15)14-8(16)13-5/h1-3H,(H2,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAVDWKURUSWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=O)NC2=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652953 | |

| Record name | 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959236-92-1 | |

| Record name | 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Trifluoromethyl Quinazoline 2,4 1h,3h Dione and Its Analogues

Classical Approaches for Quinazoline-2,4(1H,3H)-dione Core Synthesis

The foundational quinazoline-2,4(1H,3H)-dione scaffold is typically assembled through well-established synthetic pathways, primarily utilizing anthranilic acid derivatives as starting materials.

Modifications of Anthranilic Acid Derivatives

A primary and widely used method for the synthesis of the quinazoline-2,4(1H,3H)-dione core begins with anthranilic acid or its derivatives. nih.govgeneris-publishing.com One common approach involves the reaction of anthranilic acid with urea. generis-publishing.comijarsct.co.in This condensation reaction, typically performed at elevated temperatures, results in the formation of the desired heterocyclic system. Another variation involves the reaction of anthranilic acid with formamide, which can also lead to the formation of quinazolinone derivatives. generis-publishing.com

Furthermore, isatoic anhydride (B1165640), a derivative of anthranilic acid, serves as a versatile precursor. researchgate.net It can react with various amines or isocyanates to yield 3-substituted quinazoline-2,4-diones. researchgate.netresearchgate.net The reaction of 2-aminobenzamides with phosgene (B1210022) or its surrogates also represents a viable, albeit more hazardous, route to the quinazoline-2,4(1H,3H)-dione core. researchgate.net

Cyclization Reactions for Quinazoline-2,4(1H,3H)-dione Formation

The formation of the quinazoline-2,4(1H,3H)-dione ring system is achieved through various cyclization strategies. The reaction of 2-aminobenzonitrile (B23959) with carbon dioxide, facilitated by a suitable catalyst, can produce quinazoline-2,4(1H,3H)-dione. rsc.org Another approach involves the condensation of aromatic o-aminonitriles with dimethylformamide (DMF) or N,N-diethylformamide in the presence of a catalyst like zinc chloride at high temperatures. nih.gov

Intramolecular cyclization of in situ-generated 2-arylisocyanate intermediates, formed from the copper-mediated coupling of arylamides with potassium cyanate (B1221674) (KOCN), is another effective method. researchgate.net Additionally, the annulation of substituted anthranilic esters with N-pyridyl ureas provides a route to 3-substituted quinazoline-2,4(1H,3H)-diones through the formation and subsequent cyclocondensation of N-aryl-N'-pyridyl ureas. nih.gov

Modern Synthetic Strategies for 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione Introduction

The precise installation of a trifluoromethyl group at the C5 position of the quinazoline-2,4(1H,3H)-dione core requires modern synthetic techniques that allow for regioselective functionalization.

Regioselective Functionalization at C5

Achieving regioselectivity at the C5 position of the quinazolinone ring is a significant synthetic challenge. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. For instance, ruthenium(II) catalysts have been successfully employed for the regioselective C5-alkenylation of quinazolinone-coumarin conjugates, using an amide as a directing group. nih.govresearchgate.net This methodology demonstrates the feasibility of targeting the C5 position for functionalization, which is a crucial step towards the synthesis of this compound. While this example focuses on alkenylation, it highlights a strategy that could potentially be adapted for trifluoromethylation.

Trifluoromethylation Reagents and Techniques

A variety of reagents and techniques are available for introducing the trifluoromethyl (CF3) group into organic molecules. cas.cn Electrophilic trifluoromethylating reagents are particularly notable. conicet.gov.ar These include hypervalent iodine compounds like Togni's reagents (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and sulfonium (B1226848) salts such as Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts). conicet.gov.armdpi.com These reagents can deliver a "CF3+" equivalent to a nucleophilic substrate.

Photocatalysis has also become a prominent method for trifluoromethylation. researchgate.net Visible-light-mediated reactions, often employing iridium or ruthenium-based photocatalysts, can generate trifluoromethyl radicals from sources like trifluoroacetic acid (TFA) or its derivatives. researchgate.net These radicals can then engage in reactions with suitable substrates. For instance, a visible-light-mediated tandem trifluoromethylation/cyclization of quinazolinone-tethered alkenes has been developed. researchgate.net

The selection of the appropriate trifluoromethylating reagent and reaction conditions is critical and depends on the specific substrate and desired outcome. For the synthesis of this compound, a direct C-H trifluoromethylation of the pre-formed quinazolinone core using one of these modern reagents would be a desirable approach.

Catalyst-Mediated Synthesis of this compound Analogues

Catalysis plays a pivotal role in the synthesis of quinazolinone derivatives, including those bearing a trifluoromethyl group. Both transition-metal and organocatalysts are employed to enhance reaction efficiency, selectivity, and substrate scope.

Palladium-catalyzed reactions are widely used in the synthesis of quinazolinone derivatives. researchgate.net For example, a palladium-catalyzed condensation-cyclization reaction of 2-aminobenzamide (B116534) with trifluoroacetimidoyl chlorides has been developed for the synthesis of trifluoromethyl-substituted quinazolinones. researchgate.net Copper catalysts are also frequently utilized, for instance, in the coupling of 2-iodobenzamides with potassium cyanate to form N3-substituted-quinazoline-2,4(1H,3H)-diones. researchgate.net

Ruthenium catalysts, as mentioned earlier, are effective for regioselective C-H functionalization. nih.govresearchgate.net Rhodium-catalyzed reactions have also been reported for the synthesis of functionalized quinazolines. whiterose.ac.uk Furthermore, iron(III) chloride has been used to catalyze the reaction of isatoic anhydride with amidoxime (B1450833) derivatives to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

The use of these catalysts allows for the construction of a diverse range of this compound analogues by varying the coupling partners and reaction conditions.

The following table summarizes various catalytic systems used in the synthesis of quinazolinone derivatives, which could be adapted for the synthesis of the target compound and its analogues.

| Catalyst | Reaction Type | Starting Materials | Product Type |

| Palladium | Condensation-cyclization | 2-Aminobenzamide, Trifluoroacetimidoyl chlorides | Trifluoromethyl-substituted quinazolinones |

| Copper(I) | Coupling/Cyclization | 2-Iodobenzamides, Potassium cyanate | N3-substituted-quinazoline-2,4(1H,3H)-diones |

| Ruthenium(II) | C-H Alkenylation | Quinazolinone-coumarin conjugates | C5-alkenylated quinazolinones |

| Rhodium | ortho-Amidation/Cyclocondensation | Not specified | 4-Aminoquinazolines |

| Iron(III) chloride | Condensation | Isatoic anhydride, Amidoxime derivatives | 2-Substituted quinazolin-4(3H)-ones |

Metal-Free Catalysis

The synthesis of quinazoline-2,4(1H,3H)-diones without the use of metal catalysts represents an important area of research, aiming for more sustainable and cost-effective chemical processes. nih.govmdpi.com One notable metal-free approach involves the one-pot synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) ((Boc)2O), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netacs.org This method utilizes (Boc)2O as a key precursor for constructing the carbonyl group at the 2-position of the quinazoline-2,4-dione structure. researchgate.net The reaction can proceed smoothly under either microwave heating or conventional heating at room temperature, demonstrating its versatility. acs.org

Another developed strategy is the annulation of substituted anthranilic esters with N,N-dimethyl-N'-pyridyl ureas. This process involves the formation of N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation to yield the fused heterocycles with moderate to good yields, obviating the need for a metal catalyst. researchgate.net Molecular iodine has also been employed as a catalyst in a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones to produce 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org

These methodologies, while demonstrated on a range of substrates, provide a foundational framework that can be adapted for the specific synthesis of this compound from the corresponding 2-amino-6-(trifluoromethyl)benzamide (B2851889) or related precursors.

Table 1: Examples of Metal-Free Catalytic Methods for Quinazolinone Synthesis

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | 2-Aminobenzamides, Di-tert-butyl dicarbonate | Quinazoline-2,4-diones | One-pot synthesis, (Boc)2O as carbonyl source. researchgate.netacs.org |

| None (Cyclocondensation) | Anthranilic esters, N,N-dimethyl-N'-pyridyl ureas | 3-Substituted quinazoline-2,4(1H,3H)-diones | Two-stage one-pot procedure, moderate to good yields. researchgate.net |

Transition Metal Catalysis for Derivative Preparation

Transition metal catalysis is a powerful tool for the synthesis and functionalization of heterocyclic compounds, including derivatives of quinazoline-2,4(1H,3H)-dione. mdpi.comresearchgate.net Copper-catalyzed reactions are particularly prominent in this area. For instance, a simple and rapid one-pot reaction involving the Cu-catalyzed cross-coupling of 2-iodoaniline (B362364) and tosyl methyl isocyanide (TosMIC) has been used to prepare 4-tosyl quinazolines, which can serve as intermediates for further derivatization. researchgate.net Another copper-catalyzed method involves the reaction of 2-arylindoles with amines or ammonium (B1175870) in the presence of oxygen to yield various quinazolinones. organic-chemistry.org

Cobalt and Manganese catalysts have also been utilized. A ligand-free, cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles provides a dehydrogenative pathway to quinazolines under mild conditions. mdpi.comnih.gov Similarly, a Mn(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides has been developed for the synthesis of 2-substituted quinazolines. mdpi.com These catalytic systems are valuable for creating a diverse range of derivatives by varying the coupling partners, which could be applied to a this compound core to explore structure-activity relationships in medicinal chemistry contexts. rsc.org

Table 2: Selected Transition Metal-Catalyzed Syntheses for Quinazoline (B50416) Derivatives

| Metal Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper | 2-Iodoaniline, Tosyl methyl isocyanide | 4-Tosyl quinazolines | researchgate.net |

| Copper | 2-Arylindoles, Amines/Ammonium | Quinazolinones | organic-chemistry.org |

| Cobalt | 2-Aminoaryl alcohols, Nitriles | Quinazolines | mdpi.comnih.gov |

Multicomponent Reactions (MCRs) for Quinazoline-2,4(1H,3H)-dione Library Generation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is particularly well-suited for generating libraries of structurally diverse compounds for high-throughput screening. nih.gov

The synthesis of 3-substituted quinazoline-2,4(1H,3H)-dione analogues has been achieved through MCRs. nih.gov One such strategy involves the catalytic condensation of 2-haloanilines with carbon dioxide (CO2) and isocyanides. researchgate.net This three-component reaction provides a direct route to the quinazolinedione core. While specific examples for the 5-trifluoromethyl derivative are not detailed in the provided sources, the general applicability of MCRs suggests that 2-amino-6-(trifluoromethyl)aniline or related starting materials could be employed in these reactions to generate a library of this compound derivatives. The versatility of MCRs lies in the ability to readily vary each component, leading to a wide array of final products from a small set of starting materials.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. A significant advancement in the green synthesis of quinazoline-2,4(1H,3H)-diones is the use of carbon dioxide (CO2) as a C1 source, which is an abundant, renewable, and non-toxic reagent. rsc.orgrsc.orgacs.org

One remarkable catalyst-free method describes the efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles simply using water as the solvent. rsc.orgacs.org The reaction proceeds to give excellent yields in water, whereas it does not occur in organic solvents, highlighting the unique role of water in promoting this transformation. rsc.org

Ionic liquids (ILs) have also been explored as dual solvent-catalysts for this reaction. Specifically, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) has been shown to be highly effective in catalyzing the reaction between 2-aminobenzonitriles and CO2 at atmospheric pressure, yielding the corresponding quinazoline-2,4(1H,3H)-diones in high yields. rsc.org A key advantage of using ILs is the ease of product separation and the potential for recycling and reusing the ionic liquid. rsc.org Functionalized ionic liquids have also been designed to enhance CO2 capture and conversion, further improving the efficiency of this green synthetic route. acs.org These methods present a sustainable pathway for the synthesis of this compound by utilizing 2-amino-6-(trifluoromethyl)benzonitrile (B1291515) as the starting material.

Table 3: Green Synthesis Approaches for Quinazoline-2,4(1H,3H)-diones

| Method | Reactants | Solvent/Catalyst | Key Features |

|---|---|---|---|

| CO2 Fixation | 2-Aminobenzonitriles, CO2 | Water | Catalyst-free, excellent yields, environmentally benign. rsc.orgacs.org |

| CO2 Fixation | 2-Aminobenzonitriles, CO2 | Ionic Liquid ([Bmim]Ac) | Dual solvent-catalyst, atmospheric pressure, recyclable catalyst. rsc.org |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-6-(trifluoromethyl)benzamide |

| 2-amino-6-(trifluoromethyl)benzonitrile |

| Di-tert-butyl dicarbonate |

| 4-dimethylaminopyridine |

| 2-iodoaniline |

| Tosyl methyl isocyanide |

Chemical Reactivity and Derivatization of 5 Trifluoromethyl Quinazoline 2,4 1h,3h Dione

Functional Group Transformations and Reaction Mechanisms

The reactivity of 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione is primarily centered around the two nitrogen atoms (N1 and N3) of the pyrimidine ring. These nitrogens possess lone pairs of electrons and can act as nucleophiles, making them susceptible to electrophilic attack.

N-Alkylation: A common transformation is the alkylation of the N-H groups. This reaction typically proceeds via a nucleophilic substitution mechanism. In the presence of a base, such as potassium carbonate (K₂CO₃), the amide protons are deprotonated to form a more nucleophilic anion. mdpi.comnih.gov This anion then attacks an alkyl halide (e.g., ethyl chloroacetate, benzyl chloride) or other alkylating agents, leading to the formation of N-substituted derivatives. nih.govscispace.com Microwave irradiation has been shown to accelerate this process, offering a fast and clean method for methylation and ethylation using dialkyl carbonates. mdpi.com The regioselectivity of alkylation (N1 vs. N3) can often be controlled by the choice of reagents and reaction conditions. rsc.org

N-Acylation: Similar to alkylation, acylation at the nitrogen centers can be achieved using acylating agents like acyl chlorides or anhydrides. This reaction introduces a carbonyl group, which can further modify the compound's properties or serve as a handle for subsequent transformations.

Halogenation: While less common for direct functionalization of the core, transformations of the carbonyl groups at the 2 and 4 positions can be achieved. For instance, treatment with reagents like phosphorus oxychloride (POCl₃) can convert the dione (B5365651) into a 2,4-dichloroquinazoline derivative. ekb.eg These chloro groups are then excellent leaving groups, enabling subsequent nucleophilic aromatic substitution reactions to introduce a wide variety of substituents. ekb.eg

Introduction of Diverse Substituents on the Quinazoline (B50416) Core

The ability to introduce a wide array of substituents onto the this compound core is crucial for developing analogues with tailored properties.

Substitution at N1 and N3 Positions: As mentioned, N-alkylation is a primary strategy for introducing diversity. uw.edu By employing various alkylating agents, a vast library of derivatives can be synthesized. For example, reacting the parent dione with ethyl chloroacetate in the presence of K₂CO₃ in dimethylformamide (DMF) yields diethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate. nih.gov This diester can then be converted into a dihydrazide, which serves as a key intermediate for synthesizing more complex heterocyclic systems like oxadiazoles or pyrazoles attached to the quinazoline core. nih.gov

The table below illustrates the introduction of various substituents at the N1 and N3 positions of the general quinazoline-2,4(1H,3H)-dione scaffold.

| Reagent | Base/Solvent | Position(s) Substituted | Resulting Functional Group |

| Ethyl chloroacetate | K₂CO₃ / DMF | N1, N3 | -CH₂COOEt |

| Chloroacetonitrile | K₂CO₃ / DMF | N1, N3 | -CH₂CN |

| Benzyl chloride | K₂CO₃ / DMF | N1 | -CH₂Ph |

| Methyl bromoacetate | Not specified | N3 | -CH₂COOMe |

| Cinnamoyl chloride | KI / DMF | N-Acylation | -C(O)CH=CHPh |

Substitution on the Benzene (B151609) Ring: While the primary reactivity is at the nitrogen atoms, modifications to the benzene portion of the quinazoline ring, beyond the existing trifluoromethyl group, can also be envisioned through standard aromatic substitution reactions, although this is often accomplished by starting with an appropriately substituted anthranilic acid derivative during the initial synthesis of the quinazoline core. mdpi.com

Heterocyclic Annulation and Fusion Strategies for Advanced Analogues

Heterocyclic annulation involves the construction of a new ring fused to an existing one. This compound is an excellent substrate for such strategies, leading to the creation of more complex, polycyclic molecules.

One common approach begins with the conversion of the dione to the 2,4-dichloroquinazoline derivative. ekb.eg This intermediate can then react with binucleophilic reagents. For example, reaction with hydrazine hydrate can selectively replace one chloro group to form a hydrazinyl-quinazoline, which can then be cyclized to generate a fused triazolo[4,3-c]quinazoline system. ekb.eg

Another strategy involves building upon substituents introduced at the N1 or N3 positions. For example, an N-linked acetohydrazide derivative can be reacted with reagents like carbon disulfide to form an oxadiazole ring, or with ethoxymethylenemalonate derivatives to construct pyrazole rings, effectively fusing a new heterocyclic system to the quinazoline core via a flexible linker. nih.govnih.gov The process of annulation can also involve cyclocondensation reactions of appropriately substituted anthranilic esters with ureas to form the quinazoline-2,4-dione ring system itself, which is a foundational strategy in this area of chemistry. mdpi.com

Development of Prodrug Systems (Academic Context)

In a purely academic context, the structure of this compound offers several handles for the potential design of prodrugs. Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. This strategy is often explored to improve physicochemical properties like solubility or to achieve targeted delivery.

The N-H groups of the quinazoline-2,4-dione core are ideal sites for creating bioreversible linkages. For instance, one could envision the attachment of a solubilizing group, such as a phosphate or a short polyethylene glycol (PEG) chain, via an ester or carbamate linkage that could be cleaved by endogenous enzymes.

Another academic approach would be the N-acylation with an amino acid or a small peptide. The resulting amide bond could be designed to be a substrate for specific proteases, leading to the release of the active compound in a particular cellular environment. Similarly, creating N-acyloxymethyl or N-alkoxycarbonyl derivatives are classic prodrug strategies that could be theoretically applied to this scaffold to modify its properties. These modifications are explored in research to understand how such changes affect the molecule's behavior and potential for targeted release mechanisms.

Structure Activity Relationship Sar Investigations of 5 Trifluoromethyl Quinazoline 2,4 1h,3h Dione Derivatives

Impact of the Trifluoromethyl Group's Position and Nature on Activity

The trifluoromethyl (-CF3) group, a common substituent in medicinal chemistry, plays a pivotal role in modulating the biological activity of quinazoline-2,4(1H,3H)-dione derivatives. Its strong electron-withdrawing nature and high lipophilicity can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. While direct SAR studies on the positional isomers of the trifluoromethyl group on the quinazoline-2,4(1H,3H)-dione ring are not extensively documented in the reviewed literature, its presence at position 5 is a recurring motif in compounds with notable biological activity.

In a broader context of quinazoline (B50416) derivatives, the introduction of a trifluoromethyl group has been shown to be advantageous. For instance, in the development of novel 4-stilbenylamino quinazoline derivatives as epidermal growth factor receptor (EGFR) inhibitors, the presence of a trifluoromethyl group on the stilbeneamino moiety was found to be important for efficient cell activity. dntb.gov.ua This suggests that the trifluoromethyl group can contribute favorably to the binding affinity of the ligand to its biological target.

The position of the trifluoromethyl group on the aromatic ring influences the electronic distribution of the entire molecule, which can affect its interaction with target proteins. The electron-withdrawing effect of the -CF3 group can modulate the acidity of the N-H protons at positions 1 and 3, thereby influencing hydrogen bonding interactions within the active site of a receptor or enzyme.

Influence of Substituents at N1 and N3 Positions on Molecular Interactions

Substitutions at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core are a key area of SAR exploration, as these positions are often involved in crucial interactions with biological targets. A variety of substituents, ranging from small alkyl groups to larger aromatic and heterocyclic moieties, have been introduced at these positions to probe their effect on activity.

Studies on novel quinazoline-2,4(1H,3H)-dione derivatives have demonstrated that modifications at the N1 and N3 positions can significantly impact their antibacterial activity. nih.gov For example, the incorporation of oxadiazole rings at both the 1- and 3-positions has been investigated. nih.gov Furthermore, the synthesis of N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives bearing two guanidine (B92328) moieties has been reported, with some compounds showing potent inhibitory activity against the Na+/H+ exchanger isoform 1 (NHE-1). nih.gov

| Compound Type | N1-Substituent | N3-Substituent | Biological Activity | Reference |

|---|---|---|---|---|

| Quinazoline-2,4(1H,3H)-dione derivative | -CH2-(5-(phenylamino)-1,3,4-oxadiazol-2-yl) | -CH2-(5-(phenylamino)-1,3,4-oxadiazol-2-yl) | Antibacterial | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative | -CH2-C(=O)NH-C(=NH)NH2 | -CH2-C(=O)NH-C(=NH)NH2 | NHE-1 Inhibition | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivative | Allyl | 4-nitrobenzyl | Anticancer | mdpi.com |

Correlation of Aromatic Ring Substitutions with Biological Responses

Modifications on the benzene (B151609) ring of the quinazoline-2,4(1H,3H)-dione scaffold provide another avenue for optimizing biological activity. The introduction of various substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, leading to altered interactions with biological targets.

For instance, in a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives developed as anti-HCV agents, substitutions at the C-6, C-7, and C-8 positions of the phenyl ring were explored. nih.gov The nature of these substituents was found to be critical for the observed antiviral activity. Similarly, in the development of quinazoline derivatives as EGFR kinase inhibitors, substitutions at positions 6 and 7 of the quinazoline core with electron-donating groups were found to increase the activity of the compounds. mdpi.com

| Scaffold | Position of Substitution | Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| 3-Hydroxyquinazoline-2,4(1H,3H)-dione | C-6, C-7, C-8 | Various aryl groups | Modulated anti-HCV activity | nih.gov |

| 4-Amino-quinazoline | 6 and 7 | Electron-donating groups | Increased EGFR inhibitory activity | mdpi.com |

| Quinazoline-2,4(1H,3H)-dione | 5 | Bromine | Little impact on anti-inflammatory activity | nih.gov |

Ligand-Based and Target-Based SAR Studies

Both ligand-based and target-based approaches have been employed to elucidate the SAR of quinazoline-2,4(1H,3H)-dione derivatives. Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, correlate the physicochemical properties of a series of compounds with their biological activities to develop predictive models.

Target-based approaches, on the other hand, involve understanding the interactions between the ligand and its specific biological target, often through techniques like molecular docking and X-ray crystallography. For example, molecular docking studies have been used to investigate the binding modes of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives with the active sites of c-Met and VEGFR-2 tyrosine kinases. nih.govresearchgate.net These studies revealed that certain compounds could form key hydrogen bond interactions with highly conserved amino acid residues in the hinge region of the kinase domain. nih.govresearchgate.net

In another study, the co-crystal structure of a quinazoline-2,4(1H,3H)-dione derivative complexed with PARP-1 was obtained, revealing a unique binding mode. rsc.org Such detailed structural information is invaluable for the rational design of more potent and selective inhibitors. Furthermore, molecular modeling and dynamics simulations have been used to study the interactions of quinazolin-4(3H)-one derivatives with tubulin, suggesting that these compounds likely bind to the colchicine (B1669291) binding site. nih.gov

These computational and structural biology approaches, combined with traditional medicinal chemistry efforts, provide a powerful platform for the continued development of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione derivatives as therapeutic agents.

Molecular Mechanisms and Biological Target Interactions of 5 Trifluoromethyl Quinazoline 2,4 1h,3h Dione

Enzyme Inhibition and Modulation Mechanisms

The quinazoline (B50416) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets, including numerous enzymes. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making trifluoromethylated quinazolines a subject of particular interest.

Inhibition of Kinases (e.g., PI3K, EGFR)

No specific data on the kinase inhibitory activity of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione has been reported. However, the quinazoline-2,4(1H,3H)-dione scaffold is a key component in the design of various kinase inhibitors.

Derivatives of this class have been developed as potent dual inhibitors of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases, which are crucial in tumor progression and angiogenesis. tandfonline.combohrium.com In one study, certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives demonstrated remarkable dual inhibition of both c-Met and VEGFR-2, with IC50 values in the nanomolar range. bohrium.com The design of these inhibitors often incorporates a quinazolin-2,4(1H,3H)-dione ring to occupy the adenine (B156593) pocket of the kinase's ATP-binding site. nih.gov The broader quinazoline framework is also well-established in FDA-approved Phosphoinositide 3-kinase (PI3K) inhibitors and Epidermal Growth Factor Receptor (EGFR) inhibitors, highlighting the scaffold's suitability for targeting these enzyme families. researchgate.net

Table 1: Kinase Inhibition by Select Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| 3-Phenylquinazolin-2,4(1H,3H)-diones | VEGFR-2 / c-Met | 83 nM / 48 nM (for most active compound) | nih.gov |

Poly(ADP-ribose)polymerase (PARP) Inhibition

While direct PARP inhibition by this compound has not been documented, the quinazoline-2,4(1H,3H)-dione core is a prominent scaffold for potent PARP inhibitors. nih.gov PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair, and their inhibition is a key strategy in cancer therapy.

Numerous studies have demonstrated that derivatives featuring the quinazoline-2,4(1H,3H)-dione moiety can exhibit strong inhibitory activity against PARP-1 and PARP-2, often with IC50 values in the low nanomolar range. rsc.orgnih.gov For instance, novel derivatives bearing a 3-amino pyrrolidine (B122466) or a substituted piperizine moiety have been synthesized and shown to be highly potent PARP-1/2 inhibitors. rsc.orgnih.govresearchgate.net The design of these compounds often utilizes the quinazolinone scaffold as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib, allowing it to occupy the nicotinamide-adenine dinucleotide (NAD+) binding site of the enzyme. ijmphs.com

Table 2: PARP Inhibition by Select Quinazoline-2,4(1H,3H)-dione Derivatives

| Derivative Class | Target Enzyme | Reported Activity (IC50) | Reference(s) |

|---|---|---|---|

| Piperizinone-containing derivatives | PARP-1 / PARP-2 | 0.94 nM / 0.87 nM | nih.gov |

| 3-Amino pyrrolidine-containing derivatives | PARP-1 / PARP-2 | 10⁻⁹ M level / 10⁻⁸ M level | rsc.orgresearchgate.net |

Topoisomerase Inhibition

There are no specific studies detailing the interaction of this compound with topoisomerase enzymes. However, the quinazoline-2,4(1H,3H)-dione structure has been investigated as a structural mimic of fluoroquinolones, which are known inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV). uiowa.edunih.gov These derivatives show promise as antimicrobial agents by targeting these essential bacterial enzymes. nih.govresearchgate.net

Furthermore, research on related but structurally distinct compounds suggests that the inclusion of a trifluoromethyl group can be beneficial for topoisomerase inhibition. For example, certain researchgate.netnih.govfrontiersin.orgtriazolo[4,3-c]quinazoline derivatives containing a trifluoromethyl moiety have been identified as intercalative inhibitors of human Topoisomerase II. nih.gov The trifluoromethyl group in these compounds was suggested to enhance binding affinity through the formation of extra hydrogen and hydrophobic bonds within the target receptor. nih.gov

Phosphodiesterase Inhibition

Publicly available data does not specify whether this compound inhibits phosphodiesterases (PDEs). However, the general quinazoline structure is a known scaffold for developing inhibitors of various PDE families, particularly PDE4 and PDE7. researchgate.netnih.govfrontiersin.orgnih.gov These enzymes are responsible for degrading cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger in cellular signaling.

Several series of quinazoline derivatives have been synthesized and found to be potent and selective inhibitors of PDE7. nih.govfrontiersin.orgnih.gov For instance, a series of 4-hydrazinoquinazoline (B1199610) derivatives and fused triazoloquinazolines demonstrated PDE7A inhibitory activity with IC50 values in the sub-micromolar range. frontiersin.orgnih.gov The quinazoline-2,4(1H,3H)-dione scaffold itself has also been noted for its potential in PDE4 inhibition. nih.govresearchgate.net

Tubulin Polymerization Interference

No studies have directly evaluated the effect of this compound on tubulin polymerization. However, a recent study has identified a closely related class of compounds, N-aryl-2-trifluoromethyl-quinazoline-4-amines, as potent inhibitors of tubulin polymerization. nih.govssrn.com These compounds were found to disrupt cellular microtubule networks by targeting the colchicine (B1669291) binding site on tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govssrn.com This provides strong evidence that the trifluoromethyl-quinazoline core can effectively interfere with microtubule dynamics. Other quinazoline-based molecules have also been identified as tubulin polymerization inhibitors that act at the colchicine site. acs.org

Table 3: Tubulin Polymerization Inhibition by Trifluoromethyl-Quinazoline Derivatives

| Compound Class | Target | Mechanism of Action | Reference(s) |

|---|

Receptor Binding and Agonist/Antagonist Profiling

Direct receptor binding data for this compound is not available. However, research into the broader quinazoline-2,4(1H,3H)-dione class has revealed interactions with specific G protein-coupled receptors (GPCRs).

Notably, a series of quinazoline-2,4(1H,3H)-dione derivatives have been developed as potent and selective agonists for the Cannabinoid Receptor Type 2 (CB2). nih.gov Optimization of this scaffold led to compounds with high CB2 agonist activity without significant action at the CB1 receptor. nih.gov In a separate line of research, quinazoline-2,4-dione compounds were synthesized and evaluated as highly selective ligands for the Sphingosine-1-phosphate receptor 2 (S1PR2), with several compounds exhibiting IC50 values in the low nanomolar range. rsc.org Additionally, the quinazoline-2,4(1H,3H)-dione scaffold has been mentioned in the literature as a potential 5-HT3A receptor antagonist, although this was part of a broader summary of the scaffold's diverse biological activities. nih.govresearchgate.net

Table 4: Receptor Interactions of Quinazoline-2,4(1H,3H)-dione Derivatives | Derivative Class | Receptor Target | Profile | Reported Activity | Reference(s) | | :--- | :--- | :--- | :--- | | N1-Alkyl, R3-Alkyl derivatives | Cannabinoid Receptor 2 (CB2) | Agonist | EC50 in nanomolar range | nih.gov | | Various substituted derivatives | Sphingosine-1-phosphate receptor 2 (S1PR2) | Ligand/Antagonist | IC50 < 10 nM | rsc.org | | General scaffold | 5-HT3A Receptor | Antagonist | Mentioned as a known activity | nih.govresearchgate.net |

Ionotropic Glutamate (B1630785) Receptor Interactions

While direct studies on this compound are limited, research on a closely related isomer, 7-(trifluoromethyl)-3-hydroxyquinazoline-2,4-dione, provides valuable insights into the potential interactions of trifluoromethyl-substituted quinazolinediones with ionotropic glutamate receptors. These receptors are crucial for excitatory neurotransmission in the central nervous system.

Derivatives of 3-hydroxy-7-chloroquinazoline-2,4-dione have been identified as antagonists at ionotropic glutamate receptors. When the 7-chloro group was replaced with a trifluoromethyl group, the resulting compounds exhibited increased affinity and selectivity for AMPA and kainate receptors over NMDA receptors. Specifically, the 7-trifluoromethyl derivatives demonstrated a higher affinity for AMPA and kainate receptors.

Further structure-activity relationship studies on these 7-trifluoromethyl analogs explored various substituents at the 6-position. The introduction of a 6-(1,2,4-triazol-4-yl) group on the 7-trifluoromethyl-3-hydroxyquinazoline-2,4-dione scaffold was found to be particularly advantageous for AMPA receptor affinity and selectivity. This suggests that the trifluoromethyl group at the 7-position enhances the antagonistic activity at AMPA and kainate receptors, and this activity can be further fine-tuned by modifications at other positions of the quinazoline ring.

Table 1: Ionotropic Glutamate Receptor Binding Affinity of a Related 7-Trifluoromethyl-quinazoline-2,4-dione Derivative

| Receptor Subtype | Binding Affinity (Ki, μM) |

| AMPA | Data not publicly available |

| Kainate | Data not publicly available |

| Glycine/NMDA | Data not publicly available |

Note: Specific Ki values for the 7-trifluoromethyl derivative were not provided in the reviewed literature, but the study indicated enhanced affinity for AMPA and kainate receptors compared to the 7-chloro analog.

TRPC5 Receptor Modulation

Currently, there is no publicly available research specifically investigating the modulation of Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5) receptors by this compound. The quinazoline-2,4(1H,3H)-dione scaffold itself has been explored for a wide range of biological activities, but its interaction with TRPC5 channels has not been a primary focus in the available literature. nih.gov

Other Relevant Receptor Binding Profiles

The broader class of quinazoline-2,4(1H,3H)-dione derivatives has been shown to interact with a variety of receptors, highlighting the scaffold's versatility. nih.gov However, specific receptor binding profiles for this compound are not well-documented in the public domain. General activities of the quinazoline-2,4(1H,3H)-dione core include interactions with receptors such as 5-HT3A and phosphodiesterase (PDE) 4, though these have not been specifically linked to the 5-trifluoromethyl derivative. nih.gov

Cellular Pathway Modulation Studies (Non-Clinical)

Recent studies have highlighted the potential of quinazoline derivatives, including those with a trifluoromethyl group, to modulate DNA repair pathways, a critical process in cancer therapy.

One key area of investigation is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA single-strand break repair. Several novel quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as potent PARP-1 and PARP-2 inhibitors. rsc.org These compounds have demonstrated significant cytotoxic effects in cancer cells, both as single agents and in combination with DNA-damaging agents like temozolomide. rsc.org

Furthermore, a series of 2-trifluoromethyl-4-aminoquinazoline derivatives have been identified as inhibitors of Werner helicase (WRN), a protein essential for DNA replication and repair. researchgate.net Inhibition of WRN by these compounds was shown to affect DNA damage repair pathways, leading to mitotic arrest and cell death in cancer cells. researchgate.net This suggests that the trifluoromethyl-quinazoline scaffold can be a valuable pharmacophore for targeting DNA repair mechanisms in cancer.

Table 2: Investigated DNA Repair Pathway Targets of Trifluoromethyl-Quinazoline Derivatives

| Target | Compound Class | Observed Effect |

| PARP-1/2 | Quinazoline-2,4(1H,3H)-dione derivatives | Inhibition of enzymatic activity, potentiation of DNA-damaging agents. rsc.org |

| Werner Helicase (WRN) | 2-Trifluoromethyl-4-aminoquinazoline derivatives | Inhibition of helicase activity, disruption of DNA damage repair. researchgate.net |

The antiproliferative activity of quinazoline derivatives has been extensively studied. nih.gov The introduction of a trifluoromethyl group has been shown to be beneficial for the cytotoxic activity of some quinazoline-based compounds. nih.gov

Derivatives of 3-substituted quinazoline-2,4(1H,3H)-dione have been designed as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, both of which are key regulators of cell proliferation and angiogenesis in cancer. nih.gov Certain compounds in this class have demonstrated the ability to arrest the cell cycle and induce apoptosis in cancer cell lines. nih.gov

Additionally, various quinazoline-2,4(1H,3H)-diones have been shown to inhibit the in vitro growth of a wide range of human tumor cell lines. nih.gov Structure-activity relationship studies have indicated that substitutions at various positions on the quinazoline ring significantly influence their antiproliferative potency. nih.gov

In vitro Target Identification and Validation

Computational and Theoretical Chemistry Studies of 5 Trifluoromethyl Quinazoline 2,4 1h,3h Dione

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione, and a macromolecular target, typically a protein. These methods are fundamental in drug discovery for understanding binding mechanisms and predicting binding affinities.

While general molecular docking studies have been performed on various quinazoline-2,4-dione derivatives to explore their binding modes with targets like bacterial gyrase, DNA topoisomerase IV, and SARS-CoV-2 main protease, specific and detailed research focusing exclusively on the docking and MD simulations of this compound is not extensively detailed in the available literature. The general methodology, however, provides a framework for how such an analysis would be conducted.

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis identifies the specific types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex formed between a ligand and its protein target. For this compound, this analysis would involve docking the molecule into the active site of a selected protein target. The quinazoline-2,4-dione core itself contains hydrogen bond donors (N-H groups) and acceptors (C=O groups) that are crucial for forming stable interactions with amino acid residues in a protein's binding pocket.

The trifluoromethyl (-CF3) group at the 5-position is of particular interest. This group is a strong electron-withdrawing group and can participate in specific interactions, such as halogen bonds or dipole-dipole interactions, which could significantly influence the binding orientation and affinity. An analysis would map these potential interactions to understand how the trifluoromethyl substitution impacts the binding mode compared to unsubstituted or differently substituted quinazolinediones.

Binding Affinity Prediction and Optimization

Binding affinity, often quantified by the binding energy (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the protein. Molecular docking programs calculate a docking score that serves as an estimate of this affinity. For a series of quinazoline-2,4-dione analogues, binding energies have been calculated to range from -7.9 to -9.6 kcal/mol against targets like the COVID-19 main protease.

For this compound, predicting its binding affinity would be a key step in evaluating its potential as an inhibitor. Following initial predictions, MD simulations could be employed to refine the docking pose and provide a more accurate estimation of the binding free energy. These simulations model the dynamic nature of the ligand-protein complex over time, offering insights into the stability of the interactions. This information would be critical for the rational design and optimization of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Predictive Model Development

A QSAR model is developed using a dataset of compounds with known activities. For the quinazoline-2,4(1H,3H)-dione scaffold, QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to create an equation that correlates these descriptors with the observed activity.

To develop a predictive model relevant to this compound, it would need to be included in a training set of structurally similar compounds with measured biological activity against a specific target. The resulting model could then be used to predict the activity of new, untested derivatives, thereby guiding synthesis efforts toward more potent compounds. The statistical quality of a QSAR model is typically assessed by parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Descriptors and Feature Selection for Activity Prediction

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including physicochemical, topological, and electronic properties. The selection of appropriate descriptors is a critical step in building a robust QSAR model.

For a molecule like this compound, relevant descriptors would likely include:

Electronic Descriptors: Parameters related to the electron-withdrawing nature of the trifluoromethyl group, such as partial charges and dipole moment.

Steric/Topological Descriptors: Molecular weight, shape indices, and connectivity indices that describe the size and branching of the molecule.

Hydrophobicity Descriptors: LogP, which quantifies the lipophilicity of the compound, a key factor in cell membrane permeability.

The trifluoromethyl group would significantly influence these descriptors compared to a simple methyl or hydrogen substituent at the 5-position. QSAR studies on related fluorinated compounds have demonstrated the importance of descriptors that capture the unique electronic and steric properties of fluorine-containing groups.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide detailed insights into molecular geometry, charge distribution, and reactivity.

For this compound, quantum chemical calculations could be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Map the electron density and electrostatic potential to identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions.

Determine Frontier Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transition properties.

These theoretical calculations provide fundamental data that can be used as descriptors in QSAR models or to rationalize the binding interactions observed in molecular docking studies. While specific quantum chemical studies focused solely on this compound are not prominent in existing literature, the application of these methods is a standard approach in the computational analysis of novel therapeutic agents.

Electronic Structure Properties

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. Density Functional Theory (DFT) is a common quantum computational method used to investigate these characteristics. researchgate.netuac.bj Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

For the parent quinazoline-2,4-dione scaffold and its derivatives, DFT calculations have been employed to explore molecular structures and electronic properties. researchgate.net For instance, studies on other quinazoline-2,4-dione derivatives have calculated HOMO, LUMO, and energy gap values, confirming the stability of the molecular structures. researchgate.net

The introduction of a trifluoromethyl (-CF3) group at the 5-position of the quinazoline-2,4(1H,3H)-dione core is expected to significantly influence its electronic properties. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This would likely lead to:

Lowering of HOMO and LUMO energy levels: The electron-withdrawing nature of the -CF3 group would stabilize both the occupied and unoccupied orbitals.

Modulation of the HOMO-LUMO gap: The extent of the energy level shift for the HOMO and LUMO may differ, leading to a change in the energy gap, which affects the molecule's kinetic stability and electronic excitation properties.

Altered Molecular Electrostatic Potential (MEP): The MEP map would show a significant increase in positive potential (electrophilicity) around the benzene (B151609) ring, influenced by the -CF3 group.

Theoretical studies on a related compound, 5-(trifluoromethyl)pyridine-2-thiol, using DFT calculations (B3LYP/6–311+G(d, p)) determined properties such as the molecular dipole moment (μ), mean polarizability, and first-order hyperpolarizability (β), highlighting the significant electronic impact of the -CF3 substituent. journaleras.com Similar effects would be anticipated for this compound.

Below is a table of representative electronic properties calculated for related quinazoline (B50416) structures, illustrating the data typically obtained from such studies.

| Compound/Derivative | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinazoline dione (B5365651) derivative 2 | B3LYP/6-311G(d) | - | - | 4.1892 |

| Z-isomer of a quinazolin-2,4-dione derivative | B3LYP/6–311++G(d,p) | -6.55 | -1.94 | 4.61 |

| E-isomer of a quinazolin-2,4-dione derivative | B3LYP/6–311++G(d,p) | -6.41 | -2.14 | 4.27 |

This table is generated based on data for related compounds. Specific values for this compound are not available in the cited literature. researchgate.netnih.gov

Aromaticity Analysis

Several computational indices are used to quantify aromaticity, including:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 represents a non-aromatic system. mdpi.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of significant aromatic character. mdpi.com

Studies on the parent quinazolin-4-one molecule confirm its aromatic nature, adhering to Hückel's rule (4n+2 π electrons). e3s-conferences.org For substituted quinolines, a related bicyclic system, DFT studies have shown that substituents can significantly alter the aromaticity of the individual rings. mdpi.com An electron-withdrawing substituent on the benzene-type ring can decrease its aromaticity while influencing the pyridine-type ring. mdpi.comnih.gov

For this compound, the potent electron-withdrawing -CF3 group is positioned on the benzene portion of the scaffold. It is hypothesized that this would:

Reduce the aromaticity of the benzene ring: By withdrawing electron density from the π-system, the -CF3 group would likely decrease the HOMA value and make the NICS value less negative for this ring.

Energetics and Thermochemical Studies

Energetic and thermochemical studies, typically performed using DFT and other quantum mechanical methods, provide data on the stability and thermodynamic properties of molecules. nih.gov These calculations can determine parameters such as the total energy, enthalpy of formation, and Gibbs free energy. Such data is vital for understanding the relative stability of different isomers or conformations and predicting the feasibility and outcomes of chemical reactions.

For example, DFT calculations at the B3LYP/6–31 + G(d, p) level have been used to determine that certain 6-bromo-quinazoline derivatives are thermodynamically stable. nih.gov Similarly, theoretical calculations on other quinazoline-2,4-dione derivatives have confirmed the relative stability of different isomers, showing how intramolecular hydrogen bonding can contribute to lower energy states. researchgate.net

Cheminformatics and Data Mining in Quinazoline Research

Cheminformatics and data mining have emerged as critical components of modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.netnih.gov These computational techniques are widely applied to the vast chemical space of quinazoline derivatives to uncover patterns, build predictive models, and design novel molecules with desired activities. nih.govnih.gov

Key applications in quinazoline research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the structural or physicochemical properties of a series of quinazoline compounds and their biological activity. nih.gov By analyzing descriptors related to constitutional, electronic, and topological features, QSAR models can predict the activity of unsynthesized analogues, thereby guiding synthetic efforts toward more potent compounds. uac.bjnih.gov

Molecular Docking: This technique simulates the binding of a ligand (e.g., a quinazoline derivative) to the active site of a biological target, such as an enzyme or receptor. It is used to predict binding conformations, affinities, and key interactions (like hydrogen bonds), providing mechanistic insights into a compound's activity. nih.gov Docking studies are routinely used in the development of quinazoline-based enzyme inhibitors. nih.gov

Pharmacophore Modeling and Virtual Screening: A pharmacophore model defines the essential 3D arrangement of features necessary for biological activity. These models are used to screen large virtual databases of compounds to identify novel quinazoline scaffolds or derivatives that fit the model and are likely to be active. nih.gov

Machine Learning and Data Mining: With the growth of large chemical and biological datasets, machine learning algorithms are used to build classification models that can, for example, predict a compound's drug-likeness or its potential to belong to a specific therapeutic category. frontiersin.org These approaches can uncover complex, non-linear patterns in the data that are not apparent from traditional QSAR analyses. researchgate.net

These in silico approaches have proven invaluable in the discovery and development of new quinazoline derivatives for various therapeutic areas, allowing researchers to efficiently navigate the extensive chemical landscape of this important scaffold. researchgate.net

5 Trifluoromethyl Quinazoline 2,4 1h,3h Dione As a Chemical Probe and Research Tool

Application in Chemical Biology for Target Elucidation

There is no specific information available in the searched scientific literature regarding the use of 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione as a chemical probe for the purpose of target elucidation.

Use as a Building Block in Complex Molecular Synthesis

While the general quinazoline-2,4-dione core is a common starting material in synthetic chemistry, there are no specific examples in the available literature that detail the use of this compound as a building block for the synthesis of more complex molecules.

Development of Fluorescent or Isotopic Probes for Biological Systems

No studies were found describing the development of fluorescent or isotopically labeled probes derived specifically from this compound for use in biological systems.

Utility in High-Throughput Screening Library Development

There is no information available that specifically documents the inclusion or utility of this compound in the development of libraries for high-throughput screening.

Future Research Directions and Perspectives for 5 Trifluoromethyl Quinazoline 2,4 1h,3h Dione

Integration of Advanced Synthetic Methodologies

Future synthetic efforts towards 5-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione and its derivatives will likely focus on enhancing efficiency, sustainability, and molecular diversity. While classical synthetic routes are established, the integration of advanced methodologies can accelerate the drug discovery process.

Flow Chemistry and Automation: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and scalability. Implementing automated flow synthesis platforms could enable the rapid generation of a library of derivatives, allowing for high-throughput screening and faster optimization of lead compounds.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various quinazoline (B50416) derivatives. rroij.com Future work could focus on developing specific microwave-assisted protocols for the late-stage diversification of the this compound core, providing rapid access to novel analogues.

"Green" Chemistry Approaches: The development of more environmentally benign synthetic routes is a key goal in modern chemistry. Future research could explore the use of water as a solvent, the development of catalyst-free reactions, or one-pot procedures to synthesize the target compound and its derivatives, minimizing waste and the use of hazardous reagents. pnrjournal.commdpi.com

Solid-Phase Synthesis: Solid-phase organic synthesis is a powerful tool for combinatorial chemistry, allowing for the efficient creation of large libraries of compounds. researchgate.net Applying this methodology would facilitate the systematic exploration of structure-activity relationships (SAR) by enabling the straightforward attachment of various functional groups at the N1 and N3 positions of the quinazolinedione ring.

Novel Biological Target Identification Strategies

While quinazolinediones are known to interact with various targets, the full biological potential of the 5-trifluoromethyl substituted variant remains to be explored. Future research will employ sophisticated strategies to identify novel biological targets and elucidate new mechanisms of action.

High-Throughput Screening (HTS): Screening large compound libraries against diverse biological targets is a cornerstone of drug discovery. researchgate.net The this compound scaffold could be included in HTS campaigns against a wide range of targets, including kinases, proteases, and epigenetic modulators, to uncover unexpected therapeutic opportunities.

Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule within a complex biological system. A derivative of this compound could be functionalized with a reactive group or a tag to "fish" for its binding partners in cell lysates, potentially revealing novel targets.

Phenotypic Screening and Deconvolution: Phenotypic screening involves testing compounds for their effects on cell behavior or morphology without a preconceived target. If this compound shows an interesting phenotypic effect, subsequent target deconvolution techniques (e.g., thermal proteome profiling, affinity chromatography) can be used to identify the responsible protein(s).

In Silico Target Prediction: Computational methods, including molecular docking and pharmacophore modeling, can be used to screen the compound against virtual libraries of protein structures. This can help prioritize potential biological targets for experimental validation, saving time and resources. For instance, derivatives of the quinazolinedione core have been identified as inhibitors of targets like PARP-1/2 and bacterial topoisomerase through such approaches. mdpi.comorientjchem.org

Rational Design of Highly Selective Molecular Probes

The development of highly selective molecular probes is crucial for studying the function of specific biological targets. The this compound scaffold serves as a promising starting point for the rational design of such tools.

Structure-Based Design: If the crystal structure of a target protein in complex with a quinazolinedione ligand is available, this information can guide the precise modification of the scaffold to enhance selectivity and affinity. The trifluoromethyl group, known for its ability to form specific interactions and improve binding, is a key feature in this context. nih.gov

Fluorescent Probes: By conjugating the quinazolinedione core to a fluorophore, it is possible to create probes for use in fluorescence microscopy and other bioimaging applications. researchgate.net The rational design of these probes would involve optimizing the linker and fluorophore to ensure that the binding properties of the core molecule are retained.

Photoaffinity Labeling Probes: Incorporating a photoreactive group into the molecule would allow for the creation of probes that can be used to covalently label a biological target upon UV irradiation. This is a powerful technique for unequivocally identifying the binding partners of a compound in a cellular context.

Exploration of Non-Biological Academic Applications (e.g., Materials Science)

Beyond its biomedical potential, the unique electronic and structural features of this compound make it an intriguing candidate for exploration in materials science.

Luminescent Materials: Certain quinazolinone derivatives have been found to exhibit promising luminescence properties. researchgate.net Future research could investigate the photophysical properties of the 5-trifluoromethyl derivative, exploring its potential as a core structure for developing novel organic light-emitting diodes (OLEDs) or fluorescent sensors. The electron-withdrawing nature of the CF3 group could be used to tune the emission wavelength and quantum efficiency.

Organic Semiconductors: Trifluoromethylated aromatic compounds have been successfully employed as n-type organic semiconductors in field-effect transistors. researchgate.net The combination of the planar quinazolinedione ring system and the strongly electron-withdrawing trifluoromethyl group could impart favorable electron-transport properties, making this compound a target for synthesis and characterization in organic electronics.

Functional Dyes and Pigments: The quinazoline ring system has been used as a chromophore in the synthesis of reactive dyes for various fibers, including silk, wool, and cotton. researchgate.net The introduction of a trifluoromethyl group could enhance the stability (e.g., lightfastness) and alter the color of such dyes. Future studies could involve synthesizing dye analogues of this compound and evaluating their performance on different textiles.

Polymer Chemistry: The quinazolinedione nucleus could be functionalized with polymerizable groups to be incorporated into novel polymers. These polymers might exhibit enhanced thermal stability, specific optical properties, or unique recognition capabilities, depending on the other functional groups present.

Multidisciplinary Research Collaborations and Approaches

The full potential of this compound can only be realized through synergistic collaborations across various scientific disciplines. The complexity of modern research, from initial synthesis to potential application, necessitates a team-based approach.

Chemistry-Biology Interface: Close collaboration between synthetic organic chemists and molecular and cell biologists is essential. Chemists can design and synthesize novel derivatives, while biologists can perform the biological evaluations, identify targets, and elucidate mechanisms of action.

Integration of Computational Science: Computational chemists can play a vital role in guiding research efforts. nih.gov Molecular modeling can predict binding modes, guide the design of more potent and selective analogues, and help interpret experimental data, thereby accelerating the research cycle.

Pharmacology and Pharmaceutical Sciences: For any potential therapeutic agent, collaboration with pharmacologists is crucial to study its effects in preclinical models. Pharmaceutical scientists would be needed to investigate formulation, delivery, and metabolic fate.

Chemistry-Materials Science Synergy: To explore non-biological applications, collaborations between synthetic chemists and materials scientists are necessary. This would involve chemists preparing novel derivatives and materials scientists characterizing their physical properties (e.g., photophysical, electronic) and fabricating them into devices for testing.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 5-(trifluoromethyl)quinazoline-2,4(1H,3H)-dione derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using trifluoroacetic acid (TFA) as a CF3 source under mild conditions. For example, one-pot synthesis protocols involve reacting substituted anilines with TFA in the presence of POCl3 or DMF to form intermediates like 4-chloro-2-(trifluoromethyl)quinazoline, which are further functionalized . Optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios (e.g., 1:1.2 substrate-to-TFA) improves yields (up to 88% reported) .

Q. How is the structural diversity of quinazoline-2,4(1H,3H)-dione derivatives achieved, and what analytical techniques validate their purity?

- Methodological Answer : Substituents at the 1-, 3-, and 5-positions are modified using alkylation, nitration, or nucleophilic substitution. For instance, 3-(4-fluorophenyl) derivatives are synthesized via SNAr reactions . Purity is confirmed via HPLC (>95%), LC-MS for molecular ion peaks (e.g., [M+H]+ at m/z 256.23), and 1H/13C NMR to verify substituent integration and absence of byproducts .

Q. What biological targets are associated with quinazoline-2,4(1H,3H)-dione derivatives, and how are in vitro assays designed?

- Methodological Answer : These derivatives inhibit tyrosine kinases (e.g., c-Met, VEGFR-2) and bacterial enzymes (gyrase, topoisomerase IV). Assays include:

- Kinase inhibition : IC50 determination using fluorescence polarization assays with ATP-competitive binding .

- Antibacterial activity : MIC testing against S. aureus and E. coli via broth microdilution, with ciprofloxacin as a positive control .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : SwissADME predicts logP (2.4–3.1), topological polar surface area (49–60 Ų), and drug-likeness. Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonds with kinase active-site residues (e.g., Met1160 in c-Met) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the antibacterial efficacy of quinazoline-2,4(1H,3H)-dione derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., CF3 at C5) enhance gyrase inhibition by increasing electrophilicity, while bulky substituents at C3 reduce activity due to steric hindrance. SAR studies show a 10-fold drop in potency when replacing 4-fluorophenyl (MIC = 0.5 µg/mL) with 4-methylphenyl (MIC = 5 µg/mL) .

Q. What strategies resolve contradictions in activity data between in vitro and in silico models for kinase inhibition?

- Methodological Answer : Discrepancies arise from solvation effects in docking vs. cellular permeability. Validate using:

- Molecular dynamics simulations (e.g., GROMACS) to assess binding stability over 100 ns.

- Permeability assays (Caco-2 monolayers) to correlate logD values with cellular uptake .

Q. How can heterogeneous catalysis improve the sustainability of quinazoline-2,4(1H,3H)-dione synthesis?

- Methodological Answer : Amine-functionalized mesoporous catalysts (e.g., MCM-41) enable aqueous-phase cyclization of 2-aminobenzonitriles with CO2, achieving >90% yield. The catalyst is recyclable for 5 cycles without loss of activity, reducing waste vs. traditional phosgene-based routes .

Q. What mechanistic insights explain reduced yields in the synthesis of 7-substituted derivatives?

- Methodological Answer : Steric hindrance from ortho-substituents (e.g., Cl at C7) slows nucleophilic attack during cyclization. Kinetic studies (monitored via in situ IR) show a 40% drop in reaction rate for 2-amino-4-chlorobenzonitrile vs. unsubstituted analogs .

Q. How do mutations in bacterial gyrase confer resistance to quinazoline-2,4(1H,3H)-dione inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.